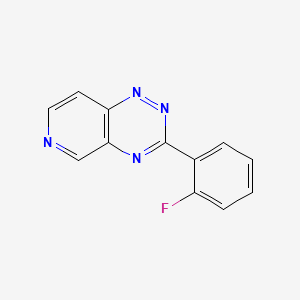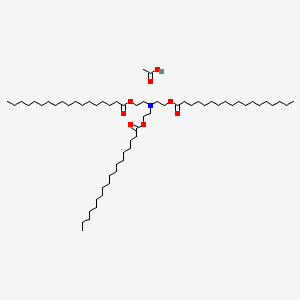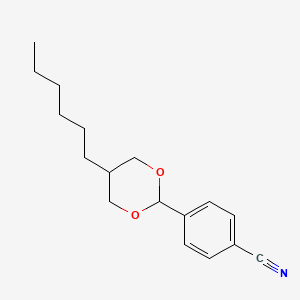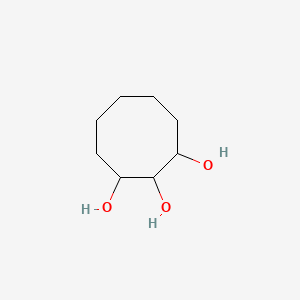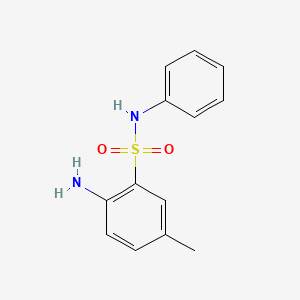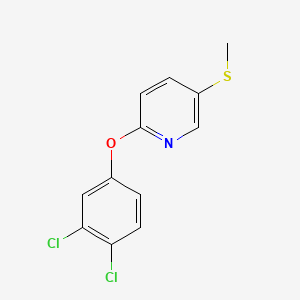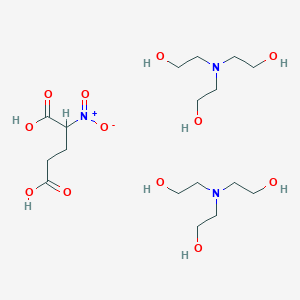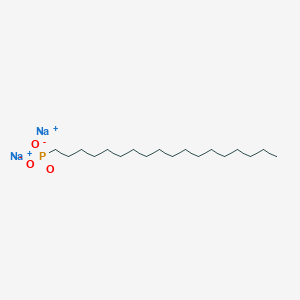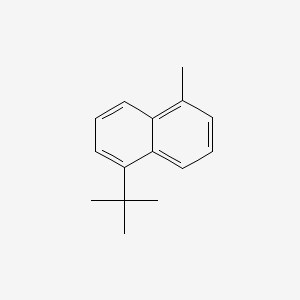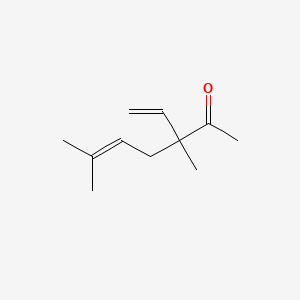
3,6-Dimethyl-3-vinylhept-5-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6-Dimethyl-3-vinylhept-5-en-2-one is an organic compound with the molecular formula C11H20O It is characterized by its unique structure, which includes a vinyl group and two methyl groups attached to a heptenone backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-3-vinylhept-5-en-2-one typically involves the use of starting materials such as 3,6-dimethylhept-5-en-2-one and vinyl magnesium bromide. The reaction is carried out under controlled conditions, often in the presence of a catalyst like palladium or nickel to facilitate the addition of the vinyl group to the heptenone backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The process may include steps such as distillation and purification to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3,6-Dimethyl-3-vinylhept-5-en-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The vinyl group can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
3,6-Dimethyl-3-vinylhept-5-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mécanisme D'action
The mechanism by which 3,6-Dimethyl-3-vinylhept-5-en-2-one exerts its effects involves interactions with various molecular targets. The vinyl group can participate in electrophilic addition reactions, while the methyl groups may influence the compound’s reactivity and stability. The pathways involved often include the formation of intermediates that can further react to produce desired products.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,6-Dimethylhept-5-en-2-one: Lacks the vinyl group, making it less reactive in certain types of reactions.
3-Vinylhept-5-en-2-one: Does not have the additional methyl groups, which can affect its chemical properties and applications.
Uniqueness
3,6-Dimethyl-3-vinylhept-5-en-2-one is unique due to the presence of both vinyl and methyl groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
80192-39-8 |
|---|---|
Formule moléculaire |
C11H18O |
Poids moléculaire |
166.26 g/mol |
Nom IUPAC |
3-ethenyl-3,6-dimethylhept-5-en-2-one |
InChI |
InChI=1S/C11H18O/c1-6-11(5,10(4)12)8-7-9(2)3/h6-7H,1,8H2,2-5H3 |
Clé InChI |
DCDRFQMZVITJAD-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCC(C)(C=C)C(=O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



